8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione is a complex organic compound notable for its structural features and potential biological activities. This compound, identified by its unique chemical formula and CAS number 860710-40-3, belongs to the class of purine derivatives, which are essential in various biological processes.
The compound can be synthesized through various chemical methods and has been referenced in databases such as PubChem and ChemSpider. It is also studied for its potential applications in pharmacology and biochemistry due to its structural similarity to other biologically active purines.
This compound is classified as a purine derivative, specifically an imidazolino purine. It exhibits properties typical of nucleobases and their analogs, making it of interest in medicinal chemistry.
The synthesis of 8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione typically involves multi-step reactions that may include:
Technical details often involve the use of solvents like ethanol or dimethyl sulfoxide and reagents such as bases to facilitate the reactions.
The molecular structure of 8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione can be represented with the following key features:
The molecular weight is approximately 401.45 g/mol. The compound's structural representation can be derived from SMILES notation: CC(Cc1ccco1)N1C(=O)N(C(=O)N(C)C)C(=O)N=C1.
This compound may participate in various chemical reactions typical for purines:
Technical details surrounding these reactions would involve studying reaction kinetics and mechanisms under controlled laboratory conditions.
The mechanism of action for 8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione is largely based on its interaction with biological targets:
Data from pharmacological studies would provide insights into specific interactions with target proteins or pathways.
Relevant analyses such as spectroscopy (NMR, IR) or mass spectrometry can provide further insights into its physical and chemical properties.
8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione has potential applications in:
Research into this compound continues to explore its efficacy and safety profiles for potential therapeutic uses.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: